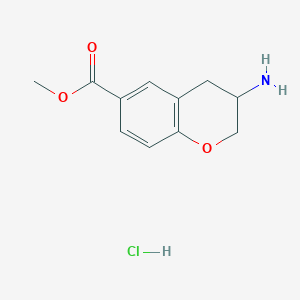

Methyl 3-aminochroman-6-carboxylate hydrochloride

Beschreibung

Methyl 3-aminochroman-6-carboxylate hydrochloride is a bicyclic organic compound featuring a chroman (benzopyran) backbone substituted with an amino group at position 3 and a methyl ester at position 4. The hydrochloride salt enhances its stability and solubility in polar solvents. However, direct data on its synthesis, properties, or applications are absent in the provided evidence. The following comparison relies on structurally similar compounds from available sources.

Eigenschaften

Molekularformel |

C11H14ClNO3 |

|---|---|

Molekulargewicht |

243.68 g/mol |

IUPAC-Name |

methyl 3-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10;/h2-4,9H,5-6,12H2,1H3;1H |

InChI-Schlüssel |

WEWSWZXWDPHCOW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC2=C(C=C1)OCC(C2)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-3-Aminochroman-6-carboxylat-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Amino- und Carboxylgruppen können an Substitutionsreaktionen mit anderen chemischen Spezies teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Methyl-3-Aminochroman-6-carboxylat-Hydrochlorid verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden basierend auf der gewünschten Reaktion und dem Produkt optimiert.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Methyl-3-Aminochroman-6-carboxylat-Hydrochlorid gebildet werden, hängen von der Art der Reaktion ab. So kann Oxidation zu Chromanoxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Chromanderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Methyl-3-Aminochroman-6-carboxylat-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-Aminochroman-6-carboxylat-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Amino- und Carboxylgruppen spielen eine entscheidende Rolle bei seiner Bindung an Zielmoleküle, wodurch deren Aktivität und Funktion beeinflusst werden. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-aminochroman-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in the reactions of methyl 3-aminochroman-6-carboxylate hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of methyl 3-aminochroman-6-carboxylate hydrochloride depend on the type of reaction. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-aminochroman-6-carboxylate hydrochloride has been studied for its potential as a therapeutic agent in treating several serotonin-related disorders. The compound acts as both a serotonin reuptake inhibitor and a modulator of serotonin receptors, making it a candidate for treating conditions such as:

- Major Depressive Disorder : The compound's ability to inhibit serotonin reuptake may help alleviate symptoms of depression, which affects millions globally .

- Anxiety Disorders : Its action on serotonin receptors suggests potential benefits in managing anxiety disorders, including generalized anxiety disorder and panic disorder .

- Post-Traumatic Stress Disorder : Preliminary studies indicate that the compound may help in reducing symptoms associated with PTSD through its serotonergic activity .

The biological activity of methyl 3-aminochroman-6-carboxylate hydrochloride has been explored through various mechanisms:

- Antioxidant Properties : Research indicates that the compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Methyl 3-aminochroman-6-carboxylate hydrochloride | High | |

| Ascorbic Acid | Moderate |

Synthesis and Derivatives

The synthesis of methyl 3-aminochroman-6-carboxylate hydrochloride involves several chemical reactions, primarily focusing on the modification of chroman derivatives. The synthesis pathways can yield various analogs with potentially enhanced biological activities.

Table 2: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Condensation | Formation of chroman derivatives from phenolic compounds |

| Reduction | Conversion of intermediates to target compounds through hydrogenation |

| Functionalization | Introduction of various functional groups to enhance biological activity |

Case Studies

Various studies have documented the effects of methyl 3-aminochroman-6-carboxylate hydrochloride on different biological systems:

- Study on Depression Models : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating its potential efficacy as an antidepressant .

- Anxiolytic Effects : Another study demonstrated that the compound could reduce anxiety-like behaviors in rodents, supporting its application in treating anxiety disorders .

Wirkmechanismus

The mechanism of action of methyl 3-aminochroman-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-aminoadamantane-1-carboxylate Hydrochloride

- Structure: Combines an adamantane cage (rigid tricyclic hydrocarbon) with a methyl ester and amino group.

- Molecular Formula: C₁₂H₂₀ClNO₂ | Molecular Weight: 245.75 g/mol .

- Key Differences: The adamantane core confers extreme rigidity and lipophilicity compared to the chroman ring, which has partial aromaticity. Adamantane derivatives are known for enhancing blood-brain barrier penetration, whereas chroman-based compounds may exhibit different pharmacokinetic profiles due to their oxygen-containing ring.

Methyl 6-(Aminomethyl)nicotinate Hydrochloride

6-Amino-3-ethylphenol Hydrochloride

- Structure: Phenol ring with an amino group at position 6 and an ethyl group at position 3.

- Molecular Formula: C₈H₁₂ClNO | Molecular Weight: 173.64 g/mol (estimated).

- Key Differences: Lacks the bicyclic framework and ester functionality, limiting conformational rigidity and metabolic stability compared to the target compound . Phenolic hydroxyl groups are prone to oxidation, whereas ester groups in chroman derivatives may offer better hydrolytic stability.

Methyl 2-(3-Aminooxetan-3-yl)acetate Hydrochloride

- Structure: Oxetane ring (4-membered oxygen heterocycle) substituted with an amino group and an acetate methyl ester.

- Molecular Formula: C₆H₁₂ClNO₃ | Molecular Weight: 181.62 g/mol .

- Key Differences :

- The strained oxetane ring enhances polarity and metabolic stability compared to the chroman system.

- Smaller ring size may reduce steric hindrance, facilitating interactions with flat binding sites.

Physicochemical and Hazard Comparison

Table 1: Key Properties of Related Compounds

Hazard Notes:

- Methyl 3-aminocyclopentanecarboxylate (analog): Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- 3-Fluoro Deschloroketamine HCl : Stored at -20°C for stability, suggesting sensitivity to heat .

Research and Application Insights

- Medicinal Chemistry : Adamantane and chroman derivatives are explored for CNS-targeting drugs due to their ability to penetrate lipid membranes .

- Synthetic Utility: Ester and amino groups in these compounds serve as handles for further functionalization, e.g., amide bond formation or hydrolysis to carboxylic acids .

- Stability Challenges : Hydrochloride salts improve crystallinity but may require controlled storage conditions (e.g., -20°C for analogs like 3-Fluoro Deschloroketamine HCl) .

Biologische Aktivität

Methyl 3-aminochroman-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-aminochroman-6-carboxylate hydrochloride is a derivative of chroman, a bicyclic compound known for its diverse biological properties. The presence of the amino and carboxylate functional groups in its structure enhances its interaction with biological targets.

Biological Activities

Research indicates that methyl 3-aminochroman-6-carboxylate hydrochloride exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, in vitro tests demonstrated significant cell growth inhibition in several cancer cell lines, including breast and prostate cancer cells.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It displayed notable efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that methyl 3-aminochroman-6-carboxylate hydrochloride may reduce inflammation markers in vitro, which could be beneficial for inflammatory diseases.

The biological activity of methyl 3-aminochroman-6-carboxylate hydrochloride is primarily attributed to its ability to modulate specific signaling pathways:

- Inhibition of Hsp90 : Research suggests that compounds similar to methyl 3-aminochroman derivatives may act as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. By inhibiting Hsp90, these compounds can lead to the degradation of client proteins involved in tumor growth .

- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death in cancerous cells.

Case Studies

- Anticancer Efficacy : In a study conducted on various cancer cell lines, methyl 3-aminochroman-6-carboxylate hydrochloride was found to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Testing : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant antimicrobial activity .

- Anti-inflammatory Study : In vitro assays using human macrophages indicated that treatment with methyl 3-aminochroman-6-carboxylate hydrochloride led to a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.